mGlu3 Receptor Binding Affinity
In a series of pyrimidinone-based mGlu3 negative allosteric modulators, the compound bearing the 5-fluoropyridin-3-yl substituent exhibited an IC50 of 481 nM against human mGlu3 [1]. This potency differentiates it from the 2-fluoropyridin-3-yl analog (IC50 = 392 nM) and the 4-fluoropyridin-3-yl analog (IC50 = 482 nM) [1]. While the 2-fluoro isomer shows slightly higher potency, the 5-fluoro variant offers a distinct balance of lipophilicity (cLogP = 2.26) and ligand efficiency (LLE = 4.06) [1].
| Evidence Dimension | mGlu3 IC50 (nM) |
|---|---|
| Target Compound Data | 481 nM |
| Comparator Or Baseline | 2-fluoropyridin-3-yl (392 nM); 4-fluoropyridin-3-yl (482 nM); pyridin-3-yl (608 nM) |
| Quantified Difference | 5-fluoro is 89 nM less potent than 2-fluoro, 1 nM more potent than 4-fluoro, and 127 nM more potent than unsubstituted pyridin-3-yl |
| Conditions | Human recombinant mGlu3 receptor, calcium mobilization assay (FLIPR) |
Why This Matters
The 5-fluoro isomer provides a unique potency-lipophilicity profile that may optimize blood-brain barrier penetration while maintaining target engagement, a critical consideration for CNS drug discovery programs.
- [1] Bollinger SR, et al. Design and Synthesis of mGlu3 Negative Allosteric Modulators with Improved Drug-like Properties. ACS Med Chem Lett. 2016;7(5):480-5. Table 8. PMID: 4809247. View Source
